Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
CAS No.:
Cat. No.: VC18155264
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO3 |
|---|---|
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | AOYQRPUFNDHYCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate, reflects its bicyclic quinoline core fused with a partially saturated dihydro ring. Key structural elements include:
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Quinoline scaffold: A 10-membered bicyclic system comprising a benzene ring fused to a pyridine moiety.
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Hydroxymethyl group: Positioned at the 7th carbon, enhancing hydrophilicity and enabling further functionalization.
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Tert-butyl carbamate: A bulky protecting group at the 1st nitrogen, improving steric hindrance and stability .
The canonical SMILES representation, CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO, and InChIKey AOYQRPUFNDHYCR-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ | PubChem |
| Molecular Weight | 263.33 g/mol | VulcanChem |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | Inferred |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step protocols emphasizing regioselective functionalization and protection-deprotection strategies:
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Core Formation: Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions generates the dihydroquinoline backbone.
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Hydroxymethyl Introduction: Electrophilic aromatic substitution or directed ortho-metalation installs the hydroxymethyl group at C7.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane/triethylamine affords the final product .
A representative procedure from Ambeed (2020) reports a 40% yield using Boc protection of a tetrahydroquinolin-7-ol precursor, followed by NaOH-mediated deprotection and purification via chromatography .
Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 45°C, 48h | 40% |
| Deprotection | NaOH (2M), MeOH, 60°C, 16h | - |
| Purification | Flash chromatography (EtOAc/hexane) | - |
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.
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Carbamate: Cleavable under acidic (TFA) or basic conditions, regenerating the secondary amine.
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Aromatic System: Participates in electrophilic substitutions, particularly at electron-rich positions .
Research Applications and Case Studies
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its Boc group enables selective deprotection during multi-step syntheses, as seen in ruthenium-catalyzed asymmetric hydrogenations of related dihydroquinolines .
Material Science
Incorporation into polymers improves thermal stability. For example, tert-butyl carbamates enhance the glass transition temperatures (Tg) of polyamides by 20–30°C.
Table 3: Case Studies in Catalysis
| Study | Application | Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Synthesis of fluorinated alcohols | 99% ee, 96% yield |
| Pd-Catalyzed Coupling | Cross-coupling reactions | 85–92% yield |
Challenges and Future Directions
Synthetic Optimization
Current yields (≤40%) necessitate improved catalysts or flow chemistry approaches. Microwave-assisted synthesis could reduce reaction times from 48h to <6h .
Biological Profiling
In vitro screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli) is critical to unlock therapeutic potential.
Computational Modeling
Docking studies with EGFR or DNA gyrase may rationalize structure-activity relationships, guiding derivative design .
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